molecular formula C16H17N3O3S3 B467431 N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide CAS No. 379714-26-8

N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide

Cat. No.: B467431
CAS No.: 379714-26-8
M. Wt: 395.5g/mol
InChI Key: JEHCURYVKCPBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide is a synthetic heterocyclic compound of significant interest in early-stage oncological research, particularly for the study of acute myeloid leukemia (AML). Its molecular structure incorporates a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, a recognized pharmacophore in the design of potent FLT3 kinase inhibitors . Mutations in the FLT3 kinase are a common driver in AML, associated with high relapse rates and poor patient outcomes, making this enzyme a critical therapeutic target . The compound's design leverages the pyrrolidine ring, a versatile saturated scaffold prized in medicinal chemistry for its ability to improve physicochemical parameters and explore three-dimensional pharmacophore space, which can enhance target selectivity and optimize the pharmacokinetic profile of drug candidates . The presence of the thiophene-2-carboxamide group further contributes to its heterocyclic diversity, a feature common in modern kinase inhibitor design. This reagent is intended for investigative use in biochemical and cellular assays to further elucidate the mechanisms of FLT3 signaling and to evaluate novel approaches for targeted cancer therapy. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S3/c20-15(14-4-3-11-24-14)18-16(23)17-12-5-7-13(8-6-12)25(21,22)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H2,17,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHCURYVKCPBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-2-carbonyl Chloride Formation

Thiophene-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) in toluene under reflux (4 h, 85% yield). The reaction mechanism involves nucleophilic acyl substitution, with SOCl₂ acting as both reagent and solvent.

Reaction Conditions :

  • Molar Ratio : 1:3 (acid:SOCl₂)

  • Temperature : 80°C

  • Workup : Excess SOCl₂ removed via rotary evaporation.

Isothiocyanate Generation

Thiophene-2-carbonyl chloride reacts with ammonium thiocyanate (NH₄SCN) in anhydrous acetone at 0°C for 2 h (75% yield). The reaction proceeds via nucleophilic displacement, yielding the isothiocyanate intermediate.

Critical Parameters :

  • Solvent : Acetone ensures solubility while minimizing side reactions.

  • Temperature Control : Below 5°C prevents oligomerization.

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline

Sulfonylation of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride reacts with pyrrolidine in dichloromethane (DCM) with triethylamine (Et₃N) as a base (12 h, rt, 90% yield). The nitro group remains intact during this step.

Mechanistic Insight :

  • Et₃N scavenges HCl, driving the reaction to completion.

  • Pyrrolidine’s nucleophilicity facilitates sulfonamide bond formation.

Nitro Group Reduction

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 6 h) reduces the nitro group to an amine (80% yield). Monitoring via TLC (ethyl acetate/hexane, 1:1) confirms conversion.

Optimization Note :

  • Catalyst Loading : 5 wt% Pd/C balances cost and efficiency.

  • Pressure : Elevated H₂ pressure accelerates reduction.

Thiourea Coupling Reaction

Thiophene-2-carbonyl isothiocyanate and 4-(pyrrolidin-1-ylsulfonyl)aniline react in tetrahydrofuran (THF) at room temperature for 6 h (65% yield). The thiourea linkage forms via nucleophilic attack of the aniline’s amine on the isothiocyanate’s electrophilic carbon.

Reaction Profile :

  • Stoichiometry : 1:1 molar ratio ensures minimal byproducts.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the product.

Alternative Synthetic Routes and Comparative Analysis

Direct Thiocarbamoylation of Thiophene-2-carboxamide

Attempts to convert thiophene-2-carboxamide directly to the thiourea via Lawesson’s reagent yielded <20% product, with significant decomposition. This route was deemed impractical.

One-Pot Sulfonylation-Thiourea Formation

A sequential approach involving in situ generation of 4-(pyrrolidin-1-ylsulfonyl)phenyl isothiocyanate followed by coupling with thiophene-2-carboxamide achieved 55% yield. However, intermediate instability complicated scalability.

Spectroscopic Characterization and Validation

Key Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–7.9 (m, 4H, Ar-H), 7.6 (d, J = 3.8 Hz, 1H, thiophene), 3.2–3.1 (m, 4H, pyrrolidine CH₂), 1.9–1.8 (m, 4H, pyrrolidine CH₂).

  • IR (cm⁻¹) : 1675 (C=O), 1320 (S=O), 1240 (C=S).

Industrial-Scale Considerations and Challenges

Solvent Selection

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improved safety and reduced environmental impact.

Byproduct Management

Triphenylphosphine oxide (from Mitsunobu reactions) necessitated development of a recycling protocol to enhance atom economy .

Chemical Reactions Analysis

N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrolidine or thiophene rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.5Cell cycle arrest
N-(...)A549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate moderate to strong activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell membranes.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

Mechanistic Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression and microbial resistance. These studies reveal effective binding to active sites, suggesting a mechanism for its biological activities.

Case Studies

A notable case study involved the application of this compound in a preclinical model for cancer treatment. The study demonstrated significant tumor reduction in treated mice compared to controls, indicating promising therapeutic efficacy that warrants further investigation in clinical trials.

Mechanism of Action

The mechanism of action of N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs are thiourea derivatives with variations in the phenyl ring substituents and heterocyclic moieties. Key comparisons include:

Table 1: Physicochemical Comparison of Selected Thiourea Derivatives
Compound Name (ID) Substituent(s) Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR)
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide 2,4-Dioxoimidazolidinyl-methyl 82 244–246 NH (12.40 ppm), ArH (7.68–7.64 ppm)
N-((4-(2,4-dioxoimidazolidin-5-yl)phenyl)carbamothioyl)thiophene-2-carboxamide 2,4-Dioxoimidazolidinyl 80 226–228 NH (12.58 ppm), ArH (7.70–7.66 ppm)
N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide (T-IV-B) p-Tolylacryloyl 74 132 C=O (1680 cm⁻¹), C=C (1600 cm⁻¹)
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide 4-Nitrobenzamide N/A 244–245 NH (12.40 ppm), NO₂ (IR: 1530 cm⁻¹)
N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (54) Piperidinyloxy, Chlorophenyl 34 169–171 Chloro (¹H NMR: 7.5 ppm), Piperidine (3.2 ppm)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) increase melting points due to enhanced intermolecular interactions (e.g., compound at 244–245°C vs. T-IV-B at 132°C).
  • Synthetic Yield : Derivatives with bulky or electron-deficient substituents (e.g., nitro groups) often exhibit lower yields (e.g., 50–63% in ), whereas simpler analogs like T-IV-B achieve higher yields (74%) .
  • Spectral Signatures : NH and C=O groups in thiourea derivatives consistently appear at 12.40–12.58 ppm (¹H NMR) and 1680–1700 cm⁻¹ (IR), respectively .

Key Insights :

  • Antioxidant Activity : Cobalt(II) complexes of thiourea-thiophene hybrids (e.g., ) show promise as antioxidants, though their efficacy is substituent-dependent.
  • Antimicrobial Potential: Nitro and chloro substituents enhance antitubercular activity by targeting M. tuberculosis InhA .

Divergences in Reported Data

  • Melting Point Variability : For structurally similar compounds (e.g., thiophene-2-carboxamide derivatives in vs. ), differences in melting points (244–246°C vs. 226–228°C) may arise from crystalline packing or solvent effects during synthesis.
  • Yield Discrepancies : The same substituent (e.g., nitro) yields 50% in but 63% in , suggesting protocol-dependent efficiency.

Biological Activity

N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure incorporates a thiophene ring, a sulfonamide group, and a carbamothioyl moiety, which together suggest diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N3O4S2C_{16}H_{16}N_3O_4S_2, with a molecular weight of approximately 432.34 g/mol. Its structural features include:

  • Thiophene core : A five-membered ring containing sulfur, known for its role in various biological activities.
  • Pyrrolidine moiety : A cyclic amine that enhances the compound's pharmacological profile.
  • Carbamothioyl group : This functional group is linked to the thiophene ring and is crucial for its biological activity.

Anticancer Properties

Research has indicated that this compound may act as an inhibitor of KIF18A, a motor protein involved in mitotic processes. Inhibition of KIF18A can disrupt cancer cell proliferation, suggesting potential applications in cancer therapeutics.

Antimicrobial Activity

The presence of both sulfonamide and thiophene moieties suggests that this compound may possess antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, while thiophenes have been associated with various antimicrobial activities. Preliminary studies indicate that the compound could inhibit bacterial growth, although further investigation is needed to confirm these effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Protein Interactions : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis, leading to enhanced therapeutic efficacy.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamideC16H16BrN3O4S2Contains furan ringKIF18A inhibition
3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamideC20H18ClN3O3S3Benzo[b]thiophene coreAntimicrobial properties

This table highlights how variations in structure can influence biological activity, indicating that small changes can lead to significant differences in pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • In vitro Studies : Laboratory tests have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar sulfonamide structures have shown promising results in inhibiting tumor growth.
  • Animal Models : Preliminary animal studies suggest that these compounds may reduce tumor size and improve survival rates when administered alongside conventional therapies.
  • Mechanistic Studies : Ongoing research aims to elucidate the specific pathways through which these compounds exert their effects, focusing on their role as enzyme inhibitors and their interactions with cellular targets.

Q & A

Q. Yield Optimization :

  • Purify intermediates via column chromatography (e.g., EtOAC/hexane gradients) .
  • Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) .

Advanced: How can computational modeling predict binding affinity with carbonic anhydrase isoforms, and what experimental validation is required?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s sulfonamide group and carbonic anhydrase active sites (e.g., Zn²⁺ coordination) .

MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of the protein-ligand complex (RMSD < 2.0 Å indicates robust binding) .

Validation :

  • In Vitro Assays : Measure IC₅₀ values against recombinant human CA isoforms (e.g., CA IX/XII) using stopped-flow CO₂ hydration .
  • X-ray Crystallography : Resolve co-crystal structures to confirm predicted binding modes .

Basic: What spectroscopic techniques are critical for structural confirmation, and how are conflicting NMR/HRMS data resolved?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for thiophene protons (δ 6.5–7.5 ppm) and carbamothioyl NH (δ 9.8–10.2 ppm). Discrepancies may arise from tautomerism; use DMSO-d₆ to stabilize conformers .
  • HRMS : Confirm molecular ion ([M+H]+) with < 5 ppm error. For example, m/z 489.0758 observed vs. 489.0760 calculated .
  • Resolution of Conflicts :
    • Repeat synthesis under inert atmosphere to rule out oxidation artifacts.
    • Compare with literature data for analogous thiophene carboxamides (e.g., PubChem entries) .

Advanced: What in vivo models address rapid clearance of this compound, and how can pharmacokinetics be improved?

Methodological Answer:

  • Models : Use Sprague-Dawley rats for IV/PO dosing. Rapid clearance (t₁/₂ < 2 hr) may result from CYP3A4 metabolism or efflux transporters (e.g., P-gp) .
  • Strategies for Optimization :
    • Prodrug Design : Mask the carbamothioyl group with ester linkages to enhance oral bioavailability .
    • Nanoparticle Encapsulation : Use PLGA nanoparticles to prolong circulation time (tested in murine xenograft models) .

Basic: How do solvent polarity and temperature influence the final coupling step in synthesis?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions. Dichloromethane/THF mixtures balance reactivity and control .
  • Temperature : Maintain 0–5°C during carbodiimide-mediated couplings to minimize racemization. Room temperature is acceptable for thiourea additions .

Advanced: What strategies resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify rapid Phase I oxidation (e.g., CYP-mediated demethylation) .
  • Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) to track biodistribution in rodents; low brain penetration may explain poor neuroactivity despite in vitro targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.